1(2H)-Phthalazinone, 8-fluoro-
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis
Nitrogen-containing heterocycles are a cornerstone of organic chemistry and medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. researchgate.netbu.edu.eg These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature, found in essential biomolecules such as the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, vitamins like riboflavin (B1680620) and thiamin, and alkaloids. molaid.comgla.ac.uk Statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing rings being the most frequent. cymitquimica.com In fact, approximately 59-60% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle, underscoring their profound impact on modern medicine. researchgate.netgla.ac.uk
The prevalence of these structures in pharmaceuticals stems from their unique chemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. molaid.comgla.ac.uk This ability to mimic natural metabolites and engage in critical binding events makes them ideal scaffolds for drug design. researchgate.net Furthermore, the structural diversity of nitrogen heterocycles is immense, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. bu.edu.eg In organic synthesis, they serve as versatile intermediates and building blocks for creating complex molecular architectures. bu.edu.eg Their applications extend beyond medicine to agrochemicals, polymers, and dyes, highlighting their broad industrial and societal importance. researchgate.net
Overview of the Phthalazinone Nucleus as a Privileged Pharmacophore
Within the vast family of nitrogen heterocycles, the phthalazinone nucleus stands out as a "privileged pharmacophore"—a molecular scaffold that is capable of binding to multiple biological targets with high affinity. osf.iosapub.org This fused heterocyclic system, which can be described as a benzo-fused pyridazinone, is a versatile and valuable building block in drug discovery. osf.iojst.go.jp Although relatively rare in natural products, the synthetic accessibility and the diverse pharmacological activities of its derivatives have made it a focal point of significant research interest. sapub.org
The phthalazinone core is a common structural feature in numerous bioactive compounds, demonstrating a wide spectrum of therapeutic applications. jst.go.jpthieme-connect.com Derivatives have been shown to possess anticancer, antihypertensive, anti-inflammatory, antidiabetic, antihistaminic, and antimicrobial properties, among others. osf.iothieme-connect.com A prominent example of its clinical success is Olaparib , a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which is used in the treatment of several cancers, including ovarian, breast, and pancreatic cancer. osf.iothieme-connect.com The capacity of the phthalazinone scaffold to interact with a variety of enzymes—such as PARP, phosphodiesterases (PDE), and various kinases—cements its status as a remarkable and flexible template for the development of novel therapeutic agents. osf.iosapub.org
Research Trajectory and Evolution of Phthalazinone Analogs in Scholarly Literature
The research and development trajectory of phthalazinone analogs has evolved significantly, driven by advances in synthetic chemistry and a deeper understanding of molecular biology. Initially explored for a range of pharmacological effects, the focus has progressively shifted towards creating highly specific, target-based therapies, particularly in oncology. sci-hub.se The discovery that phthalazinone-based molecules could effectively inhibit PARP enzymes was a watershed moment, leading to the development of Olaparib and spurring the synthesis of a multitude of new analogs targeting DNA repair pathways. sci-hub.sesmolecule.com
Modern research often employs strategies like molecular hybridization, where the phthalazinone scaffold is combined with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or dual-action mechanisms. thieme-connect.com For instance, researchers have developed pyrazole-phthalazinone hybrids as Aurora kinase inhibitors and oxadiazol-phthalazinones that inhibit p38 MAPK and topoisomerase II. thieme-connect.com The synthetic versatility of the phthalazinone core allows for systematic modifications at various positions, particularly at the N2 and C4 positions, enabling extensive structure-activity relationship (SAR) studies. thieme-connect.comsci-hub.se This has led to the progressive development of analogs targeting a diverse array of receptors and enzymes, including VEGFR-2, EGFR, and proteins in the Hedgehog pathway, continually expanding the therapeutic potential of this chemical class. sci-hub.se Recent efforts have also focused on creating phthalazinone analogs as ENPP1 inhibitors for cancer immunotherapy, showcasing the ongoing innovation within this field. nirmauni.ac.in
Contextualization of 1(2H)-Phthalazinone, 8-fluoro- within the Broader Phthalazinone Research Landscape
The specific compound 1(2H)-Phthalazinone, 8-fluoro- , also known by its IUPAC name 8-fluoro-2H-phthalazin-1-one , represents a strategic modification of the basic phthalazinone scaffold. pharmaffiliates.com While this particular molecule is not widely documented as a final therapeutic agent itself, its structure is highly relevant within the context of medicinal chemistry and drug discovery. The introduction of a fluorine atom onto an aromatic ring is a common and powerful strategy used by medicinal chemists to modulate a molecule's biological properties. cymitquimica.com
Properties
CAS No. |
23928-53-2 |
|---|---|
Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
8-fluoro-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12) |
InChI Key |
CXOKUCQMCZWKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NN=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1 2h Phthalazinone, 8 Fluoro and Its Precursors
Established Synthetic Routes for Phthalazinone Core Structures
Cyclocondensation Approaches to Phthalazinones
Cyclocondensation reactions represent the most classical and widely employed method for the synthesis of the phthalazinone core. wikipedia.orgnih.govlongdom.org This approach typically involves the reaction of a dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.
A common pathway involves the condensation of 2-acylbenzoic acids with hydrazine hydrate (B1144303). nih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the phthalazinone ring. The versatility of this method lies in the accessibility of various substituted 2-acylbenzoic acids and hydrazines, allowing for the introduction of diverse functionalities onto the phthalazinone scaffold.
Another prevalent cyclocondensation strategy utilizes phthalic anhydride (B1165640) or its derivatives as the starting material. The reaction with hydrazine hydrate, often in the presence of a protic solvent like acetic acid, leads to the formation of the phthalazinone ring system. longdom.org This method is particularly useful for the synthesis of unsubstituted or symmetrically substituted phthalazinones.
Multicomponent reactions have also emerged as a powerful tool for the efficient synthesis of phthalazinones, often involving a [4+2] two-component cyclocondensation strategy. nih.gov These one-pot procedures offer advantages in terms of operational simplicity and atom economy. For instance, the reaction of phthalhydrazide, an aromatic aldehyde, and a source of active methylene (B1212753), such as malononitrile, can yield complex pyrazolo[1,2-b]phthalazine derivatives under catalytic conditions. nih.govresearchgate.net
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Product | Ref. |
| 2-Acylbenzoic Acid | Hydrazine Hydrate | N/A | 4-Substituted-1(2H)-phthalazinone | nih.gov |
| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | 1(2H)-Phthalazinone | longdom.org |
| Phthalhydrazide, Aromatic Aldehyde | Malononitrile | Triethylamine (B128534)/Ethanol | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | nih.gov |
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| N-Heteroaryl Halide | Potassium Fluoride (B91410) | Quaternary Ammonium Salt, Ball Milling | N-Heteroaryl Fluoride | rsc.org |
Reduction-Based Synthetic Pathways
Reduction-based strategies offer an alternative route to functionalized phthalazinones, particularly for the introduction of amino groups which can serve as precursors for further transformations. A common approach involves the synthesis of a nitro-substituted phthalazinone, followed by the reduction of the nitro group to an amine.
For example, a nitrophthalazinone derivative can be prepared and subsequently reduced to the corresponding aminophthalazinone. This reduction can be achieved using various catalytic hydrogenation methods. nih.govresearchgate.net The resulting amino group can then be converted to other functionalities, providing a versatile handle for the synthesis of a wide range of phthalazinone derivatives. This amino group is a key intermediate for the synthesis of 8-fluoro-1(2H)-phthalazinone via diazotization followed by a Sandmeyer or Balz-Schiemann reaction.
| Starting Material | Reagents | Product | Ref. |
| 8-Nitro-1(2H)-phthalazinone | H2, Pd/C or other suitable catalyst | 8-Amino-1(2H)-phthalazinone | nih.govresearchgate.net |
Specialized Methodologies for Fluorinated Phthalazinone Synthesis
The introduction of a fluorine atom onto the phthalazinone scaffold requires specialized synthetic methods. These can be broadly categorized into the construction of the fluorinated ring system from fluorinated precursors or the direct fluorination of a pre-formed phthalazinone ring.
Introduction of Fluorine Substituents onto the Phthalazinone Scaffold
The synthesis of 8-fluoro-1(2H)-phthalazinone can be strategically achieved by introducing the fluorine atom at a late stage of the synthesis, often from a corresponding amino-substituted precursor. The Balz-Schiemann and Sandmeyer reactions are classical and effective methods for this transformation. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov
The Balz-Schiemann reaction involves the diazotization of an aromatic amine, in this case, 8-amino-1(2H)-phthalazinone, using a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. This intermediate is then treated with a tetrafluoroborate (B81430) source, such as fluoroboric acid (HBF4), to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the desired aryl fluoride, 8-fluoro-1(2H)-phthalazinone, with the expulsion of nitrogen gas and boron trifluoride. wikipedia.orgresearchgate.netresearchgate.net
The Sandmeyer reaction offers an alternative route where the diazonium salt is treated with a fluoride source in the presence of a copper(I) catalyst. nih.govorganic-chemistry.orgnih.gov While traditionally used for introducing chloro, bromo, and cyano groups, modifications of the Sandmeyer reaction have been developed for fluorination.
| Starting Material | Key Reagents | Reaction | Product | Ref. |
| 8-Amino-1(2H)-phthalazinone | 1. NaNO2, HBF4; 2. Heat | Balz-Schiemann Reaction | 8-Fluoro-1(2H)-phthalazinone | wikipedia.orgresearchgate.net |
| 8-Amino-1(2H)-phthalazinone | 1. NaNO2, HCl; 2. CuF | Sandmeyer Reaction | 8-Fluoro-1(2H)-phthalazinone | organic-chemistry.orgnih.gov |
Direct fluorination of the phthalazinone ring system is a more challenging yet potentially more efficient approach. Electrophilic fluorinating agents, such as Selectfluor®, are powerful reagents for the introduction of fluorine onto electron-rich aromatic systems. mdpi.comnih.govref.ac.ukmpg.deresearchgate.net However, the reactivity and regioselectivity of such reactions on the phthalazinone scaffold would need to be carefully controlled.
Nucleophilic aromatic substitution (SNAr) offers another pathway, where a suitable leaving group (e.g., a chloro or nitro group) at the 8-position of the phthalazinone ring is displaced by a fluoride anion. nih.govsemanticscholar.orgnih.govlibretexts.org This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring and is carried out in a polar aprotic solvent.
Ultrasonication-Assisted Synthesis of Fluorinated Phthalazinone Derivatives
The application of ultrasound irradiation in organic synthesis has gained prominence as a green and efficient method to accelerate reactions, improve yields, and often enable reactions to proceed under milder conditions. nih.govnih.govmdpi.commdpi.com Sonochemistry can enhance mass transfer and activate reacting species through the phenomenon of acoustic cavitation.
Several studies have demonstrated the benefits of ultrasound in the synthesis of heterocyclic compounds, including phthalazinone derivatives. For instance, the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones has been efficiently catalyzed by triethylamine under ultrasonic irradiation, offering advantages of using an inexpensive catalyst, easy workup, and improved yields in an environmentally benign solvent like ethanol. nih.gov
More specifically, ultrasound has been successfully employed in the synthesis of new isoxazolines bearing sulfonamides, where sonication significantly reduced reaction times from hours to minutes compared to conventional stirring. nih.gov This rate enhancement is attributed to the high local temperatures and pressures generated during cavitation bubble collapse. While a direct ultrasound-assisted synthesis of 8-fluoro-1(2H)-phthalazinone is not extensively documented, the principles of sonochemistry suggest that it could be a viable method to improve the efficiency of the cyclocondensation or fluorination steps.
| Reaction Type | Reactants | Conditions | Advantage of Ultrasonication | Ref. |
| Three-component reaction | Phthalhydrazide, Aromatic Aldehydes, Malononitrile | Triethylamine, Ethanol, Ultrasonic irradiation | Inexpensive catalyst, easy workup, improved yields | nih.gov |
| One-pot, two-step cycloaddition | Aldehyde, NH2OH·HCl, TCCA, Alkene | EtOH/H2O, Ultrasonic bath (47 kHz) | 20-fold reduction in reaction time | nih.gov |
Derivatization Strategies for Enhancing Molecular Complexity
While specific examples for 8-fluoro-1(2H)-phthalazinone are not detailed in available literature, the following sections outline general and widely applied derivatization strategies for the phthalazinone scaffold. These methodologies could theoretically be adapted for the 8-fluoro analog, although the electronic influence of the fluorine atom might necessitate modifications to reaction conditions.
N-Alkylation and Other Functionalization Techniques
N-alkylation is a common method to introduce molecular diversity to the phthalazinone core. Typically, this involves the reaction of the phthalazinone with an alkyl halide in the presence of a base. For instance, the synthesis of 2-(2-bromoethyl)phthalazinones has been achieved by reacting the parent phthalazinone with an excess of 1,2-dibromoethane (B42909) in dimethylformamide (DMF) at 60°C, using potassium carbonate as the base. This reaction serves as a precursor for further functionalization.
Table 1: General Conditions for N-Alkylation of Phthalazinones
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |
| Phthalazinone | 1,2-dibromoethane | DMF | K₂CO₃ | 60°C | 2-(2-bromoethyl)phthalazinone |
| 4-Bromophthalazinone | Methyl iodide | Acetone | K₂CO₃ | Reflux | 4-Bromo-2-methyl-1(2H)-phthalazinone |
| 4-Bromophthalazinone | Isopropyl iodide | Acetone | K₂CO₃ | Reflux | 4-Bromo-2-isopropyl-1(2H)-phthalazinone |
This table presents generalized conditions and is not specific to the 8-fluoro derivative.
Multi-Component Reactions (MCRs) for Phthalazinone Derivatives
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step. For phthalazinone derivatives, MCRs have been employed to generate diverse libraries of compounds. One notable example is the synthesis of pyran-linked phthalazinone-pyrazole hybrids through a one-pot, three-component reaction of a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound. Reviews on phthalazinone synthesis highlight various MCR strategies, including [3+2+1] three-component approaches.
Formation of Hybrid Scaffolds (e.g., Pyrazole-Phthalazinone, Dithiocarbamate-Phthalazinone)
The hybridization of the phthalazinone scaffold with other pharmacologically active moieties is a common strategy in drug discovery.
Pyrazole-Phthalazinone Hybrids: The synthesis of pyrazole-phthalazinone hybrids has been achieved through multi-component reactions, yielding complex structures such as pyran-linked hybrids. These reactions demonstrate the versatility of the phthalazinone core in constructing fused heterocyclic systems.
Dithiocarbamate-Phthalazinone Hybrids: Phthalazinone-dithiocarbamate hybrids have been synthesized, showcasing another avenue for creating hybrid molecules. beilstein-journals.org The synthetic approach often involves the initial N-alkylation of the phthalazinone to introduce a reactive handle, followed by a one-pot reaction with carbon disulfide and a suitable bromide. beilstein-journals.org
Methodological Advancements in Yield and Purity Optimization for Phthalazinone Derivatives
Optimizing reaction conditions is crucial for achieving high yields and purity of phthalazinone derivatives. For instance, in palladium-catalyzed amination reactions of bromophthalazinones, the choice of catalyst, ligand, base, and solvent can significantly impact the outcome. It has been noted that N-protection of the amide function in bromophthalazinones can lead to more satisfactory results in direct Pd-coupling reactions with amines.
Furthermore, the use of microwave irradiation has been explored as a green chemistry approach to reduce reaction times and improve yields in the synthesis of phthalazinone derivatives.
Chemical Reactivity and Derivatization Studies of 1 2h Phthalazinone, 8 Fluoro
Functional Group Interconversions on Phthalazinone Derivatives
The 1(2H)-phthalazinone core offers multiple sites for functional group interconversions, enabling the synthesis of a diverse library of derivatives. Key reactive sites include the lactam nitrogen (N2) and the exocyclic carbonyl group (C1).
N-Alkylation and N-Arylation
The nitrogen atom at the 2-position of the phthalazinone ring is a nucleophilic center and can be readily functionalized. N-alkylation is a common transformation, typically achieved by treating the phthalazinone with an alkyl halide in the presence of a base. thieme-connect.com A variety of bases and solvents can be employed, with conditions tailored to the specific substrate. For example, the N-alkylation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one has been accomplished using an alkyl bromide with cesium carbonate (Cs₂CO₃) as the base in acetonitrile (B52724) (MeCN) under ultrasonication. thieme-connect.com This method highlights an efficient protocol for derivatization at the N2 position.
| Starting Material | Reagent(s) | Transformation | Reference |
|---|---|---|---|
| 4-(4-chlorobenzyl)phthalazin-1(2H)-one | 4-(trifluoromethoxy)benzyl bromide, Cs₂CO₃, KI, MeCN | N-Alkylation | thieme-connect.com |
| Phthalazinone derivative | Phosphorus pentasulfide (P₄S₁₀) | Carbonyl to Thiocarbonyl (C=O → C=S) | jst.go.jp |
| Phthalazinethione derivative | Hydrazine (B178648) hydrate (B1144303) | Thiocarbonyl to Hydrazine (C=S → C=NNH₂) | jst.go.jp |
| Carboxylic acid-functionalized phthalazinone | EDC, HOBt, Amine | Amide formation | google.com |
Transformations of the Carbonyl Group
The lactam carbonyl group at the C1 position can also undergo various transformations. A notable reaction is its conversion to a thiocarbonyl (C=S) to form a phthalazinethione derivative. This is typically achieved by heating the phthalazinone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a dry solvent such as toluene. jst.go.jp The resulting phthalazinethione is a versatile intermediate itself, for instance, reacting with hydrazine hydrate to yield hydrazine derivatives. jst.go.jp
Further derivatizations can be performed if other functional groups are present on the phthalazinone scaffold. For example, if a carboxylic acid substituent is present, standard peptide coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (dimethylaminopropyl)ethylcarbodiimide hydrochloride (EDC) can be used to form amide bonds. google.com
Reaction Kinetics and Mechanistic Pathways of Phthalazinone Transformations
The kinetics and mechanisms of reactions involving 8-fluoro-1(2H)-phthalazinone are primarily understood through the lens of established principles for analogous systems, particularly for nucleophilic aromatic substitution.
Mechanism of Nucleophilic Aromatic Substitution
As previously mentioned, the SNAr reaction is the most significant transformation for this compound. The accepted mechanism proceeds through a two-step, addition-elimination pathway. masterorganicchemistry.com
Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon at C8, breaking the aromatic π-system and forming the Meisenheimer complex. This step is typically the slow, rate-determining step of the reaction. youtube.com The high electronegativity of the fluorine atom enhances the electrophilicity of the C8 carbon, thereby increasing the rate of this initial attack compared to other halogens. youtube.com
Step 2 (Fast): The leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored. This step is generally fast.
Mechanisms of Functional Group Interconversions
The mechanisms for the functional group interconversions are well-established in organic chemistry.
N-Alkylation: This reaction proceeds via a standard SN2 mechanism. The base deprotonates the phthalazinone nitrogen to form a nucleophilic anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Thionation of Carbonyl: The reaction with phosphorus pentasulfide (P₄S₁₀) is thought to proceed through a [2+2] cycloaddition between the C=O bond and a P=S bond of the reagent, followed by cycloreversion to yield the C=S bond and a phosphorus oxy-sulfide byproduct.
Understanding these reaction pathways is essential for the strategic design of synthetic routes to novel phthalazinone derivatives for various applications in materials science and medicinal chemistry.
Mechanistic Investigations of Pre Clinical Biological Activities of 1 2h Phthalazinone, 8 Fluoro and Its Derivatives
Enzyme Inhibition Profiles and Molecular Targets
Derivatives of the 1(2H)-phthalazinone scaffold have demonstrated inhibitory activity against several key enzyme families implicated in disease pathogenesis. The structural versatility of this core allows for modifications that can confer high potency and selectivity for specific molecular targets.
The 1(2H)-phthalazinone structure is a cornerstone for the design of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. These inhibitors function by competing with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes are critical for the repair of DNA single-strand breaks (SSBs).
The mechanism of inhibition involves the insertion of the phthalazinone moiety into a groove-shaped binding pocket on the PARP1 protein. acs.org Specific amino acid residues within this pocket, including His862, Gly863, Ser904, and Tyr907, recognize the phthalazinone structure. acs.org Crucially, the carbonyl oxygen and amide group of the phthalazinone core form three key hydrogen bonds with the backbone of Gly863 and Ser904, anchoring the inhibitor in the active site. acs.org This binding prevents PARP-mediated DNA repair, which in cancers with existing DNA repair deficiencies (like BRCA1/2 mutations), leads to the accumulation of cytotoxic DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality. nih.gov
Several phthalazinone-based PARP inhibitors have been developed, with some demonstrating exceptional potency. For instance, Talazoparib, a derivative featuring a fluoro-substituted tetrahydropyridophthalazinone core, is a highly potent inhibitor of both PARP-1 and PARP-2. nih.gov More recent research has focused on developing next-generation inhibitors, such as YCH1899, that can overcome acquired resistance to existing PARP inhibitors. nih.govresearchgate.net
Table 1: Inhibitory Activity of Selected Phthalazinone Derivatives against PARP Enzymes
| Compound | Target(s) | Inhibition Metric | Value |
|---|---|---|---|
| Olaparib | PARP-1 | IC50 | 5 nM |
| Olaparib | PARP-2 | IC50 | 1 nM |
| Talazoparib | PARP-1 | Ki | 1.2 nM |
| Talazoparib | PARP-2 | Ki | 0.87 nM |
| DLC-1-6 series | PARP-1 | IC50 | <0.2 nM |
The phthalazinone scaffold has been successfully adapted to target various protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.
EGFR and VEGFR-2 Inhibition: Several phthalazine (B143731) derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. These inhibitors typically act as Type I or Type II inhibitors, binding to the ATP pocket in the kinase domain and forming critical hydrogen bonds with hinge region residues like Cys919. nih.govresearchgate.net Some derivatives exhibit inhibitory concentrations in the nanomolar to low-micromolar range against VEGFR-2. nih.govrsc.org Concurrently, certain phthalazine-based compounds have shown significant activity against Epidermal Growth Factor Receptor (EGFR). For example, compound 12d demonstrated more potent inhibition of EGFR than the approved drug Erlotinib. nih.gov
Aurora Kinase Inhibition: A notable class of derivatives, the phthalazinone pyrazoles, have been identified as potent and highly selective inhibitors of Aurora-A kinase over Aurora-B kinase (often >1000-fold selectivity). acs.orgnih.gov Aurora-A is a serine/threonine kinase that plays a critical role in mitotic progression, and its inhibition can lead to cell cycle arrest and apoptosis. researchgate.net The phthalazinone pyrazole (B372694) compound known as PHT (or compound 16 in its discovery publication) is a well-characterized example of this class. mdpi.com
HPK1 Inhibition: More recently, novel 1(2H)-phthalazinone derivatives have been discovered as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.govbohrium.com HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Potent inhibition of HPK1 can enhance the anti-tumor immune response. nih.gov
Table 2: Inhibitory Activity of Selected Phthalazinone Derivatives against Protein Kinases
| Compound | Target Kinase | Inhibition Metric | Value |
|---|---|---|---|
| Vatalanib | VEGFR-2 | IC50 | 20 nM |
| Compound 2g | VEGFR-2 | IC50 | 148 nM |
| Compound 4a | VEGFR-2 | IC50 | 196 nM |
| Compound 12d | EGFR | IC50 | 21.4 nM |
| PHT (Compound 16) | Aurora-A | - | Potent phenotypic inhibition |
Phthalazinone derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.gov By inhibiting PDEs, these compounds can elevate intracellular cyclic nucleotide levels, thereby modulating various signaling pathways.
Research has primarily focused on PDE type IV (PDE4) and parasite-specific PDEs. Conformational studies of 6-methoxy-1,4-disubstituted phthalazine derivatives suggest that a planar and rigid conformation of substituents on the core ring favors PDE4 inhibition. researchgate.net Other work has explored phthalazinones as inhibitors of PDEs from the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease. nih.govvu.nl Compounds such as NPD-001 and NPD-040 were found to increase intracellular cAMP content in the parasites, demonstrating their potential as anti-parasitic agents targeting the parasite's unique PDEs (TcrPDEs). nih.gov Additionally, aminophthalazine derivatives have been evaluated for activity against PDE5 and PDE10. beilstein-journals.org
The phthalazinone derivative Zopolrestat is a potent inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. nih.govdrugbank.com Under hyperglycemic conditions, this pathway converts excess glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. frontiersin.org
The mechanism of Zopolrestat involves high-affinity binding to the aldose reductase enzyme. nih.gov Its design was based on a hypothesis of a specific binding site on the enzyme with a strong affinity for a benzothiazole moiety, which is attached to the phthalazinone core. nih.gov Zopolrestat proved to be a highly potent inhibitor of AR from human placenta, with an IC50 value in the low nanomolar range. nih.gov
Table 3: Inhibitory Activity of Phthalazinone Derivatives against Aldose Reductase
| Compound | Target Enzyme | Inhibition Metric | Value |
|---|---|---|---|
| Zopolrestat | Human Placenta AR | IC50 | 3.1 nM |
The phthalazinone scaffold has been explored for its potential to inhibit Glycogen Synthase Kinase 3 (GSK3) and Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A). Both kinases are implicated in a variety of diseases, including neurodegenerative disorders and diabetes. nih.govnih.gov GSK3 is a constitutively active serine/threonine kinase involved in numerous signaling pathways, including insulin signaling and Wnt signaling. frontiersin.org DYRK1A is involved in neurodevelopment and is overexpressed in Down syndrome.
Studies have described the design and synthesis of phthalazinone derivatives intended to inhibit these kinases. While specific inhibitory data is limited in the public domain, research has confirmed that compounds with this scaffold can inhibit both DYRK1A and GSK3 with varying levels of activity. Furthermore, indirect evidence suggests that some kinase inhibitors based on the phthalazinone scaffold, such as the Aurora-A inhibitor PHT, may possess off-target inhibitory activity against GSK3. mdpi.com
Derivatives of 1(2H)-phthalazinone have been identified as selective inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is essential for the proliferation of both host cells and certain pathogens.
Structure-activity relationship studies have been conducted on phthalazinone-based inhibitors targeting IMPDH from the protozoan parasite Cryptosporidium parvum (CpIMPDH). The parasite enzyme is structurally distinct from the human orthologs (hIMPDH1 and hIMPDH2), allowing for the development of selective inhibitors. A lead N-aryl-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide inhibitor showed moderate potency against CpIMPDH (IC50 = 5.4 µM) with excellent selectivity over the human isoforms (IC50 > 50 µM). Subsequent optimization led to analogs with significantly improved potency, reaching low nanomolar inhibition against the parasite enzyme while maintaining selectivity.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Phthalazinone derivatives have been identified as potent anti-inflammatory agents, with a primary mechanism being the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are central to the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. Certain 4-Aryl-2(1H)-phthalazinone derivatives have demonstrated significant anti-inflammatory properties by selectively inhibiting the COX-2 isoform over COX-1. nih.gov This selectivity is a critical attribute, as COX-1 is involved in maintaining the gastric mucosa, and its inhibition is associated with gastrointestinal side effects commonly seen with non-selective NSAIDs. nih.gov
A study focusing on novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives found that several compounds exhibited potent and selective COX-2 inhibitory activity. nih.gov Molecular modeling studies suggest that these compounds fit well into the binding pocket of the COX-2 enzyme. nih.gov The dual inhibition of both COX and lipoxygenase (LOX) pathways is an emerging strategy for developing anti-inflammatory agents with a broader spectrum of activity, as LOX enzymes are responsible for producing leukotrienes, another class of inflammatory mediators. nih.gov While the dual inhibition mechanism is well-explored for natural products like curcumin and resveratrol, the development of phthalazinone-based dual inhibitors represents a promising area for future research. nih.govrootspress.org The mechanism for selective COX-2 inhibition by phthalazinone derivatives often involves specific interactions with the enzyme's active site, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects. nih.gov
Cholinesterase (AChE and BChE) Inhibition and Binding Interactions
Derivatives of the phthalazinone core have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. benthamdirect.comresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain.
One study detailed the synthesis of a series of 1(2H)-phthalazinone derivatives, with compound 8c emerging as the most active AChE inhibitor, showing 63% inhibition at a concentration of 100 μM. researchgate.netbenthamdirect.com Molecular docking studies for these compounds predicted binding energies and non-covalent interactions that stabilize the enzyme-ligand complex. These simulations indicated that the pyridazinone portion of the phthalazinone ring can contribute to interactions with the peripheral anionic site (PAS) of AChE. researchgate.net
In another study, a novel phthalazinone derivative, N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1,2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide (compound 30) , was synthesized by incorporating pharmacophores from Olaparib (a PARP inhibitor) and Donepezil (an AChE inhibitor). benthamdirect.com This compound demonstrated moderate BChE inhibitory activity (IC50 = 1.63±0.52μM) and weaker AChE activity (IC50 = 13.48±2.15μM). benthamdirect.com Docking studies revealed that this derivative interacts with critical residues His438 and Trp82 of human BChE through hydrogen bonds and hydrophobic interactions. benthamdirect.com
Furthermore, research on phthalazine-1,4-dione derivatives identified compounds that were selective for AChE over BChE. nih.gov Kinetic studies of the most potent compound from this series suggested a mixed-type inhibition mechanism, indicating that it binds to both the catalytic active site (CAS) and the PAS of the enzyme, similar to the binding profile of donepezil. nih.gov
Proteasome Inhibition Mechanisms
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and a validated target in cancer therapy. Phthalazinone derivatives have been designed as novel proteasome inhibitors. nih.gov The design strategy has involved using the pyridazinone scaffold as a starting point and extending the structure based on computer-aided drug design (CADD). nih.govresearchgate.net
A significant development in this area was the introduction of an electron-positive triphenylphosphine group into the structure of phthalazinone-based proteasome inhibitors. nih.gov This modification resulted in potent inhibition. nih.gov The precise mechanism involves the phthalazinone core acting as a scaffold that presents the active moieties, such as the triphenylphosphine group, for interaction with the proteasome's active sites. The structure-activity relationship (SAR) studies of these analogs help in optimizing the inhibitory activity. nih.govresearchgate.net
Anticancer and Antiproliferative Mechanisms (In Vitro and Pre-clinical In Vivo Models)
Phthalazinone derivatives exhibit significant anticancer and antiproliferative activities through various mechanisms, including the inhibition of kinases involved in cell proliferation and the induction of apoptosis. bohrium.comnih.govrsc.org
Inhibition of Tumor Growth in Xenograft Models
The in vivo efficacy of phthalazinone derivatives has been demonstrated in pre-clinical xenograft models. For instance, the compound 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) , initially identified as an Aurora kinase A inhibitor, was tested in a Merkel cell carcinoma (MCC) xenotransplantation model. mdpi.com In this model, intraperitoneal administration of PHT significantly impaired tumor growth in mice bearing MKL-1 cell-induced tumors compared to the control group. mdpi.com
Another example is Vatalanib, a phthalazine derivative that acts as a VEGFR-2 inhibitor. nih.gov It has shown in vivo antitumor activity against a range of human tumor xenograft models and is currently in clinical trials for metastatic colorectal cancer. nih.govnih.gov These studies underscore the potential of phthalazinone-based compounds to translate in vitro activity into in vivo tumor growth inhibition.
Activity Against Specific Cancer Cell Lines (e.g., A549, HCT116, MCF-7)
The antiproliferative effects of 1(2H)-phthalazinone derivatives have been extensively evaluated against a panel of human cancer cell lines, revealing potent activity and, in some cases, selectivity.
For instance, a series of phthalazine-based derivatives were tested for cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Compounds 11d , 12c , and 12d showed potent activity against MCF-7 cells with IC50 values of 2.1, 1.4, and 1.9 μM, respectively. nih.gov
In studies against the colon cancer cell line HCT-116, certain novel phthalazine derivatives demonstrated significant cytotoxicity. nih.govresearchgate.net Compounds 9c , 12b , and 13c from one study exhibited IC50 values of 1.58, 0.32, and 0.64 μM, respectively, which were more potent than the reference drug sorafenib. nih.govscilit.com Compound 12b was found to induce apoptosis in HCT-116 cells, leading to a 21.7-fold increase in cell death and arresting the cell cycle in the S-phase. nih.govscilit.com
The activity of these compounds is not limited to breast and colon cancer. A study involving mixed-ligand Schiff-base complexes, which can be considered derivatives, showed potent cytotoxic effects against human lung carcinoma (A549), colon carcinoma (HCT116), and breast cancer (MCF7) cell lines in a dose- and time-dependent manner. nottingham.edu.my
| Compound | Cell Line | Activity (IC50, μM) | Reference |
|---|---|---|---|
| 11d | MCF-7 | 2.1 | nih.gov |
| 12c | MCF-7 | 1.4 | nih.gov |
| 12d | MCF-7 | 1.9 | nih.gov |
| 9c | HCT-116 | 1.58 | nih.govscilit.com |
| 12b | HCT-116 | 0.32 | nih.govscilit.com |
| 13c | HCT-116 | 0.64 | nih.govscilit.com |
| Complex 2 | A549 | 4.16 | nottingham.edu.my |
| Complex 2 | MCF7 | 4.97 | nottingham.edu.my |
| Complex 2 | HCT116 | 7.82 | nottingham.edu.my |
Antimicrobial and Antiviral Mechanisms
The phthalazinone scaffold is also a source of compounds with potent antimicrobial and antiviral activities. ekb.egresearchgate.net Research has demonstrated the efficacy of these derivatives against a range of pathogens, including bacteria, fungi, and viruses. ekb.egresearchgate.net
Several synthesized phthalazinone derivatives have been screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing promising results. researchgate.netekb.eg Similarly, antifungal activity has been observed; one study identified 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (compound 5) as having remarkable activity against dermatophytes and Cryptococcus neoformans. researchgate.net Molecular docking studies have been employed to support these findings, showing strong binding interactions with key microbial enzymes. ekb.eg
In the antiviral domain, phthalazinone derivatives have been identified as potent inhibitors of the rabies virus (RABV). nih.gov A high-throughput screening of a large compound library led to the discovery of these inhibitors. nih.gov Subsequent mechanistic studies, combining in vitro experiments, structural modeling, and in silico docking, demonstrated that these compounds act directly on the viral replication complex to inhibit lyssavirus infection. nih.gov This mechanism provides a novel therapeutic strategy for a virus that is nearly 100% fatal after the onset of clinical signs. nih.gov
Antiviral Activity Against Lyssaviruses and Mononegavirales, Including Rabies Virus Replication Complex Targeting
Recent studies have identified phthalazinone derivatives as potent inhibitors of rabies virus (RABV) infection. This inhibitory action extends more broadly to other members of the Lyssavirus genus and even the Mononegavirales order. The primary mechanism of this antiviral activity has been shown to be the direct targeting of the virus's replication complex.
A screening of a substantial compound library led to the identification of phthalazinone derivatives as effective agents against RABV. Through a combination of in vitro experiments, structural modeling, in silico docking, and in vivo assays, researchers have demonstrated that these compounds exhibit a strong inhibition of lyssavirus infection. researchgate.netnih.gov The core of this inhibitory effect lies in their ability to act directly on the viral replication complex. researchgate.netnih.gov In animal models, this has translated to a noticeable delay in the onset of clinical signs of rabies. researchgate.netnih.gov
The order Mononegavirales includes a range of pathogenic nonsegmented negative-sense (NNS) RNA viruses such as the rabies virus, human respiratory syncytial virus (HRSV), and Ebola virus (EBOV). For many of these viruses, effective vaccines and antiviral therapeutics are still lacking, making the viral polymerase a key target for antiviral drug development. One particular phthalazine derivative was found to be highly effective against RABV infections across different Lyssavirus species, demonstrating low cytotoxicity. nih.gov Experiments have firmly established that the mode of action for these compounds is the inhibition of viral replication through the targeting of the replication complex. nih.gov
Table 1: Antiviral Activity of Phthalazinone Derivatives
| Virus Group | Target Virus Example | Mechanism of Action | Reference |
|---|---|---|---|
| Lyssaviruses | Rabies Virus (RABV) | Inhibition of viral replication by targeting the replication complex. | researchgate.netnih.govnih.gov |
Enhancement of Antifungal Agent Efficacy
Phthalazinone derivatives have been shown to significantly enhance the efficacy of existing antifungal agents, particularly against opportunistic pathogens like Candida albicans. Research has demonstrated a synergistic relationship between certain phthalazinones and azole antifungals, such as fluconazole.
Several phthalazinone and isoquinolone analogues have been identified as potent enhancers of fluconazole's antifungal activity against C. albicans. Some of these analogues have demonstrated exceptionally high potency, with EC50 values as low as 1 nM. This potentiation of antifungal activity is indicative of pharmacological synergy. Furthermore, these compounds have also been shown to enhance the activity of isavuconazole, a more recently approved azole antifungal. Notably, selected phthalazinone derivatives have shown activity against resistant clinical isolates of C. albicans.
In one study, a phthalazinone derivative demonstrated promising activity against a susceptible strain of C. albicans in the presence of a nonlethal concentration of fluconazole, with an EC50 of 0.015 µM. The research involved the synthesis and evaluation of various analogues to explore structure-activity relationships, leading to the identification of compounds with even greater potency.
Table 2: Enhancement of Antifungal Activity by Phthalazinone Derivatives against Candida albicans
| Antifungal Agent | Phthalazinone Activity | Potency (EC50) | Key Finding |
|---|---|---|---|
| Fluconazole | Potentiation of antifungal effect | As low as 1 nM for some analogues | Pharmacological synergy observed |
| Isavuconazole | Enhancement of antifungal activity | Not specified | Broadens the utility of phthalazinone enhancers |
Diverse Biological Activities and Underlying Mechanisms
The phthalazinone scaffold is recognized for its wide spectrum of pharmacological activities. nih.gov This versatility has made it a privileged structure in drug discovery.
Antihypertensive Actions
Phthalazinone derivatives have been investigated for their antihypertensive properties for several decades. researchgate.net The vasodilatory effects of some of these compounds contribute to their potential as antihypertensive agents. This activity is often linked to their ability to inhibit various phosphodiesterase (PDE) isoforms, which in turn leads to an increase in cellular cyclic nucleotide levels and subsequent vasorelaxation. researchgate.net While the broader class of phthalazinones is known for these effects, specific mechanistic studies on 1(2H)-Phthalazinone, 8-fluoro- are not extensively detailed in the available literature.
Antithrombotic and Anti-aggregating Effects
The potential of phthalazinone derivatives as antithrombotic and anti-platelet aggregating agents has also been a subject of research. nih.gov Similar to their antihypertensive effects, the anti-aggregating properties are often associated with the inhibition of phosphodiesterases (PDEs). researchgate.net A study on 4-aminoalkyl-1(2H)-phthalazinone derivatives demonstrated their potential as anti-platelet aggregation agents. nih.gov Another study on 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives found that while they had no significant effect on platelet aggregation induced by adenosine diphosphate, many of them effectively inhibited arachidonic acid-induced platelet aggregation.
Anti-inflammatory Properties
The anti-inflammatory potential of phthalazinone derivatives has been well-documented. nih.govresearchgate.net The mechanism behind these properties is also frequently connected to the inhibition of PDE isoforms. researchgate.net In a study focused on the synthesis and evaluation of new phthalazinone derivatives, several compounds were tested for their in vivo anti-inflammatory activity. nih.gov Two of the synthesized compounds showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, with activity comparable to the standard drug etoricoxib. nih.gov These findings underscore the potential of the phthalazinone scaffold in the development of new anti-inflammatory agents.
Antidiabetic Activity and Glucose Uptake Regulation
Phthalazinone derivatives have emerged as a promising scaffold for the development of novel antidiabetic agents. Research in this area has focused on their ability to modulate glucose uptake and their interaction with key targets in metabolic regulation.
In a high-throughput screening study aimed at discovering small molecules that stimulate glucose uptake, an N-substituted phthalazinone acetamide was identified as a potential modulator. Subsequent synthesis and structure-activity relationship studies led to the identification of a lead thiazolyl-phthalazinone acetamide. This compound was found to increase glucose uptake in differentiated skeletal muscle cells with an EC50 of 0.07±0.02 μM in the presence of insulin. Notably, this compound was superior to rosiglitazone under similar experimental conditions and did not induce PPAR-γ agonist activity, making it an attractive candidate for further development.
Another line of research has focused on the synthesis of thiazolidinediones containing a phthalazinone moiety. These compounds were evaluated for their antidiabetic and hypolipidemic activities. In vitro studies showed that a key phthalazinone analogue had better PPARγ transactivation potential than troglitazone and pioglitazone. In insulin-resistant db/db mice, this compound also demonstrated superior plasma glucose and triglyceride-lowering activity compared to standard drugs.
Table 3: Antidiabetic Properties of Phthalazinone Derivatives
| Derivative Class | Mechanism of Action | Potency (EC50) | In Vivo Effect |
|---|---|---|---|
| Thiazolyl-phthalazinone acetamides | Stimulation of glucose uptake in skeletal muscle cells | 0.07±0.02 μM | Not specified |
Cardiotonic and Vasorelaxant Activities
Phthalazinone derivatives have demonstrated notable effects on the cardiovascular system, exhibiting both cardiotonic (heart muscle strengthening) and vasorelaxant (blood vessel relaxing) properties. These activities are of significant interest in the context of treating cardiovascular diseases such as heart failure and hypertension.
Cardiotonic Activity:
Research into the cardiotonic effects of phthalazinone derivatives has identified several promising compounds. A study focusing on a series of phthalazine and 1,2,3-benzotriazine derivatives with heterocyclylpiperidino groups found that certain 6,7-dimethoxyphthalazine derivatives displayed potent cardiotonic activity in anesthetized dogs, comparable to the positive inotrope amrinone. This suggests that the phthalazinone scaffold can be modified to enhance myocardial contractility. Some aminophthalazine derivatives are also known to possess cardiotonic properties. beilstein-journals.org
Vasorelaxant Activity:
The vasorelaxant properties of phthalazinone derivatives have been more extensively studied. Several series of these compounds have been shown to induce relaxation in isolated rat aorta rings that were pre-contracted with phenylephrine. Some derivatives achieved nearly complete relaxation at micromolar concentrations.
The proposed mechanisms for this vasorelaxant effect are varied. One prominent theory is the inhibition of phosphodiesterase (PDE) isoforms. By inhibiting PDEs, these compounds can lead to an increase in intracellular cyclic nucleotide levels, which in turn promotes smooth muscle relaxation and vasodilation. Additionally, some phthalazinone derivatives are believed to exert their effects by acting as antagonists of α1-adrenergic receptors. Molecular modeling studies, including 3D-pharmacophore fitting and docking into homology models of α1-AR, have supported this hypothesis, with the vasodilation activities of tested compounds correlating with their molecular modeling results.
A variety of phthalazinone derivatives have been synthesized and evaluated for their vasodilator effects. For instance, certain pyridazinone and phthalazinone derivatives with a 4-[(4-arylidene-2-phenyl-5-oxoimidazolin-1-yl)phenyl] moiety have been examined, with some pyridazinone derivatives showing notable activity.
Antioxidant Activity
Several studies have explored the antioxidant potential of phthalazinone derivatives. nih.govjst.go.jp In one such study, newly synthesized phthalazinone derivatives containing a benzyl moiety were evaluated for their antioxidant activities, among other biological effects. jst.go.jp Another research effort focused on designing and synthesizing novel phthalazine derivatives and screening them for their in vitro antioxidant activity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net
Computational methods have also been employed to predict the antioxidant capabilities of this class of compounds. Density Functional Theory (DFT) calculations and molecular docking analyses have been used to study phthalazine hydrazone derivatives. researchgate.net These studies examine the electronic structure and stability of the derivatives, their ability to donate electrons, and their capacity to scavenge free radicals. researchgate.net The binding affinity of these compounds to antioxidant-related enzymes like superoxide dismutase (SOD) and catalase is also assessed through molecular docking simulations. researchgate.net The results from these computational studies suggest that certain phthalazine hydrazone derivatives show promise as antioxidant agents due to their favorable electronic properties and high binding affinities. researchgate.net
Antiatherosclerotic Mechanisms
Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries. Platelet aggregation is a key process in the development and progression of atherosclerosis and its thrombotic complications. Therefore, agents that inhibit platelet aggregation are of significant interest as potential antiatherosclerotic therapies.
Research in this area has led to the synthesis and evaluation of 4-aryl derivatives of 7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone for their inhibitory effects on platelet aggregation. nih.gov In this study, the 4-(2-anisyl) compound and its corresponding 1-chloro derivative demonstrated significant activity in inhibiting platelet aggregation, suggesting a potential mechanism through which phthalazinone derivatives could exert antiatherosclerotic effects. nih.gov The phthalazin-1(2H)-one scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antithrombotic effects which are relevant to antiatherosclerotic mechanisms. nih.govnih.gov
Computational Chemistry and Molecular Modeling of 1 2h Phthalazinone, 8 Fluoro
In Silico Drug Design and Virtual Screening Approaches
In the quest for new drugs, in silico drug design and virtual screening are powerful first steps. chem-space.com These computational techniques allow for the rapid screening of large libraries of chemical compounds to identify those with the highest potential to interact with a specific biological target. chem-space.comnih.gov For derivatives of the phthalazinone scaffold, these methods have been instrumental in identifying potential inhibitors for various enzymes and receptors. plos.org
Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based. chem-space.com Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein to dock and score potential ligands. chem-space.com In contrast, ligand-based virtual screening (LBVS) uses the information from known active compounds to identify new molecules with similar properties. chem-space.com The combination of these methods, often referred to as combinatorial virtual screening, has proven to be a particularly effective strategy. nih.gov
The process typically involves several hierarchical steps, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra-precision (XP) docking to refine the selection of candidate compounds. nih.gov This multi-stage approach helps to filter out non-promising molecules and prioritize those with a higher likelihood of being active. nih.gov The ultimate goal is to identify novel chemical scaffolds that can serve as starting points for drug development. plos.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govpnrjournal.com This technique provides insights into the binding mode and affinity between the ligand and the target, which is crucial for understanding the mechanism of action. pnrjournal.com For phthalazinone derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets, including kinases and DNA methyltransferases. acs.orgacs.org
The fundamental principle of molecular docking involves two main steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function. pnrjournal.com The "lock-and-key" theory, and its more refined version, the "induced-fit" theory, provide the conceptual framework for these simulations. nih.gov
Prediction of Binding Energies and Non-Covalent Interactions
A critical aspect of molecular docking is the prediction of binding energies, which quantifies the strength of the interaction between a ligand and its target. unipd.it These energies are calculated based on the various non-covalent interactions that stabilize the complex, including:
Hydrogen bonds: These are crucial for the specificity and stability of ligand-protein interactions.
Electrostatic interactions: These arise from the charge distributions on the ligand and the protein. lu.se
π-π stacking: This interaction is particularly relevant for aromatic systems like the phthalazinone core.
Scoring functions are used to estimate the binding free energy and rank the different poses of the ligand. unipd.it While these functions are essential for prioritizing compounds, their accuracy can be a limitation. Therefore, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to refine the binding energy calculations. nih.gov
Active Site Analysis and Binding Pocket Prediction
Identifying the active site or binding pocket of a protein is a prerequisite for structure-based drug design. mdpi.com Computational methods for predicting these sites can be broadly classified into geometry-based, energy-based, and template-based approaches. mdpi.comnih.gov Geometry-based methods analyze the protein's surface to find clefts and cavities that could accommodate a ligand. nih.gov Energy-based methods use probe molecules to map regions of favorable interaction energy on the protein surface. mdpi.com
Once a potential binding pocket is identified, a detailed analysis of its amino acid composition and physicochemical properties is performed. This analysis helps in understanding which residues are key for ligand binding and can guide the design of more potent and selective inhibitors. acs.orgsemanticscholar.org For instance, the identification of key hydrogen bond donors and acceptors within the active site can inform the design of ligands with complementary functionalities. researchgate.net
Table 1: Key Amino Acid Residues in Target Interactions
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Aurora-A Kinase | Not specified | Not specified | acs.org |
| DNA Methyltransferase 3A | Gln-606, Arg-742 | Hydrogen bonding, Hydrophobic interactions | acs.org |
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mpg.descispace.com Unlike traditional methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, which is a much simpler quantity. mpg.de This makes DFT a computationally efficient and widely used tool for studying the electronic properties of molecules like 1(2H)-Phthalazinone, 8-fluoro-.
DFT calculations can provide valuable information about:
Molecular geometry: Predicting the most stable three-dimensional structure of the molecule. researchgate.net
Vibrational frequencies: These can be compared with experimental data from infrared and Raman spectroscopy to validate the calculated structure. researchgate.net
Electronic properties: Such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity and electronic transitions. nih.gov
Molecular electrostatic potential (MEP): This map shows the charge distribution on the molecule's surface and can help predict sites for electrophilic and nucleophilic attack. nih.gov
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. researchgate.net This technique is particularly useful for studying the conformational flexibility of ligands and proteins and for understanding how their structures change upon binding. researchgate.net MD simulations can be used to:
Assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov
Explore the different conformations that a molecule can adopt and their relative energies.
Identify key amino acid residues that play a dominant role in ligand binding. nih.gov
Calculate thermodynamic properties like binding free energies.
By simulating the system at a given temperature and pressure, MD simulations can provide a more realistic picture of the molecular interactions than static docking models. acs.org
Computational Studies on Polymer Properties and Molecular Interactions
The phthalazinone moiety is a key component in a class of high-performance polymers known as poly(phthalazinone ether ketone)s (PPEKs). researchgate.net Computational methods, particularly molecular dynamics simulations, have been employed to study the properties of these polymers and the interactions between the polymer chains and other molecules. researchgate.net
These studies aim to understand how the chemical structure of the polymer, including the presence of specific functional groups, affects its macroscopic properties, such as:
Glass transition temperature (Tg): This is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
Mechanical properties: Including tensile modulus, bulk modulus, and shear modulus, which describe the polymer's response to mechanical stress. researchgate.net
Solubility and cohesive energy density: These properties are important for processing and blending the polymer with other materials. researchgate.net
By simulating the interactions between the polymer and other molecules, such as explosives in polymer-bonded explosives (PBXs), researchers can predict the compatibility and performance of these composite materials. acs.orgresearchgate.net
Applications in Advanced Materials Science: Phthalazinone Containing Polymers
Synthesis of Poly(phthalazinone ether ketone)s (PPEKs) and Other Phthalazinone Polymers
Poly(phthalazinone ether ketone)s (PPEKs) and related phthalazinone-containing polymers are typically synthesized through nucleophilic aromatic substitution polycondensation reactions. tandfonline.comacs.orgsemanticscholar.org A common approach involves the reaction of a bisphenol-like monomer containing the phthalazinone moiety with an activated dihalide, such as 4,4′-difluorobenzophenone or bis(4-fluorophenyl) sulfone, in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or sulfolane (B150427), with potassium carbonate serving as a base. researchgate.netcjps.orgkisti.re.kr
The synthesis of high-molecular-weight PPEKs can be challenging due to the potential for side reactions and the need for precise control over reaction conditions. For instance, using 4,4′-dichlorobenzophenone, a less reactive but more economical monomer than its fluorine-containing counterpart, requires specific conditions, such as conducting the polymerization in sulfolane at elevated temperatures (around 210°C), to achieve high molecular weights. cjps.org
Beyond the common PPEKs, research has explored other synthetic routes and polymer structures. A novel N-C coupling reaction has been developed to prepare high-molecular-weight poly(phthalazinone)s. researchgate.net This method allows for the reaction of bis(phthalazinone) monomers with activated aryl halides. researchgate.net Additionally, copper-catalyzed Ullmann polycondensation has been employed to synthesize donor-acceptor copolymers containing phthalazinone-thiophene structures, expanding the range of accessible polymer architectures. acs.org
The synthesis of various phthalazinone-based polymers is summarized in the interactive table below, showcasing the diversity of monomers and polymerization techniques employed.
| Polymer Type | Monomers | Polymerization Method | Key Features |
| Poly(phthalazinone ether ketone)s (PPEKs) | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ), 4,4′-difluorobenzophenone | Aromatic Nucleophilic Polycondensation | High thermal stability, good solubility. acs.org |
| Poly(phthalazinone ether ketone)s (PPEKs) | DHPZ, 4,4′-dichlorobenzophenone | Aromatic Nucleophilic Polycondensation | Utilizes a more economical dichloride monomer. cjps.org |
| Poly(phthalazinone)s | Bis(phthalazinone) monomers, bis(4-fluorophenyl) sulfone | N-C Coupling Reaction | Yields high molecular weight polymers with high glass transition temperatures. researchgate.net |
| Nitrogen-Phosphorus-Containing PPEKs | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (HPPZ), 10-(2,5-dihydroxyphenyl)-10-hydrogen-9-oxaze-0-phosphame-10-oxide (DHOPO), 2,2-Difluorobenzophenone (DFBP) | Aromatic Nucleophilic Polycondensation | Enhanced thermal stability and solubility. acs.orgmdpi.com |
| Phthalazinone-Thiophene Copolymers | Phthalazinone-based monomers with OH and NH groups, di-halogenated monomers | Copper-Catalyzed Ullmann Polycondensation | Provides access to polyarylethers and conjugated polymers. acs.org |
| Sulfonated Poly(phthalazinone ether ketone)s (SPPEKs) | Poly(phthalazinone ether ketone) (PPEK), sulfuric acid, fuming sulfuric acid | Post-sulfonation | Used for proton exchange membranes. kisti.re.krworldscientific.com |
Influence of Phthalazinone Moiety on Polymer Properties (e.g., Glass Transition Temperature)
For example, poly(phthalazinone ether sulfone) exhibits a high glass transition temperature of about 305°C. kisti.re.kr Similarly, poly(phthalazinone ether)s can display Tg values ranging from 263°C to 320°C. researchgate.net Even when copolymerized with other monomers, the presence of the phthalazinone unit consistently elevates the Tg of the resulting polymer. kisti.re.kr
The structure of the phthalazinone monomer itself, specifically the nature of any side groups, can be tailored to fine-tune the polymer's properties. A study investigating the effects of different side groups (–H, –CH3, –Ph) on the phthalazinone moiety in PPEKs revealed that these substitutions can influence not only the thermal properties but also the processability of the resin. tandfonline.com The introduction of a methyl or phenyl side group was found to increase the free volume between polymer chains, which in turn reduced the melt viscosity and improved processability. tandfonline.com Interestingly, the methyl-substituted PPEK showed a slight increase in Tg compared to the unsubstituted version, a phenomenon attributed to the methyl groups filling some of the intermolecular gaps and further hindering chain movement. tandfonline.com In contrast, the bulkier phenyl group led to a decrease in Tg due to a more significant increase in free volume. tandfonline.com
The following interactive table details the thermal properties of PPEKs with different side groups on the phthalazinone moiety, illustrating the structure-property relationships.
| Polymer | Side Group on Phthalazinone | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N2) (°C) |
| PPEK | -H | 265.3 | 516 |
| PPEK-M | -CH3 | 269.1 | 454 |
| PPEK-Ph | -Phenyl | 251.4 | 513 |
Data sourced from a study on the effects of phthalazinone's side-group structure on PPEK properties. tandfonline.com
Beyond thermal stability, the twisted and non-coplanar nature of the phthalazinone structure also contributes to the good solubility of these high-performance polymers in common organic solvents like N-methyl-2-pyrrolidone (NMP) and even chloroform (B151607) in some cases. researchgate.netresearchgate.net This is a significant advantage over many other high-temperature polymers that are often intractable, facilitating their processing into films and coatings. cjps.org
Research into Fluorinated Phthalazinone Monomers for Polymer Synthesis
To further enhance the properties of phthalazinone-containing polymers for specialized applications, such as in microelectronics and advanced communications, research has focused on the incorporation of fluorine. The introduction of fluorine atoms can lead to polymers with lower dielectric constants, reduced water absorption, and improved solubility, while maintaining high thermal stability. bohrium.com
Studies have successfully demonstrated the synthesis of fluorinated phthalazinone monomers and their subsequent polymerization. One approach involves the creation of an AB-type monomer, such as 4-(4-hydroxyphenyl)-2-(pentafluorophenyl)phthalazin-1(2H)-one. tandfonline.com This monomer can undergo self-condensation polymerization to yield a high-molecular-weight fluorinated poly(phthalazinone ether). tandfonline.com Another strategy is the synthesis of fluorinated biphenol phthalazinone monomers, like 2,2′-(perfluorobiphenyl-4,4′-diyl)bis(4-(4-hydroxyphenyl)-phthalazin-1(2H)-one), which can then be polymerized with other fluorinated comonomers like decafluorobiphenyl. tandfonline.com
These fluorinated poly(phthalazinone ether)s exhibit impressive properties. For instance, a self-condensed fluorinated poly(phthalazinone ether) was reported to have a high glass transition temperature of 316°C and a 5% weight loss temperature of 491°C, indicating excellent thermal stability. tandfonline.com Furthermore, these fluorinated polymers are often soluble in a range of common solvents and can be cast into tough, flexible films. tandfonline.com
Recent innovations include the development of photocurable fluorinated poly(phthalazinone ether) inks. mdpi.com By capping a fluorinated poly(phthalazinone ether) with pentafluorostyrene, a photocurable prepolymer was created. This material, when formulated into an ink and cured, yields films with excellent mechanical properties (tensile strength up to 61.5 MPa), high heat resistance (Tg up to 233°C), and a low dielectric constant of 2.75, making it suitable for applications like UV-assisted direct writing in 3D printing. mdpi.com
Research has also explored the synthesis of fluorinated polyamides from unsymmetrical fluorinated diamine monomers containing the phthalazinone moiety. cjps.org These polyamides also demonstrate high thermal stability, with Tg values above 300°C, and good solubility in polar aprotic solvents. cjps.org
The table below summarizes key research findings on the synthesis and properties of polymers derived from fluorinated phthalazinone monomers.
| Polymer Type | Fluorinated Monomer(s) | Polymerization Method | Key Properties |
| Fluorinated Poly(phthalazinone ether) | 4-(4-hydroxyphenyl)-2-(pentafluorophenyl)phthalazin-1(2H)-one (AB-type) | Self-Condensation | Tg: 316°C, Td5%: 491°C, good solubility. tandfonline.com |
| Fluorinated Poly(phthalazinone ether) | 2,2′-(perfluorobiphenyl-4,4′-diyl)bis(4-(4-hydroxyphenyl)-phthalazin-1(2H)-one), decafluorobiphenyl | Condensation | Tg: ~220°C, Td5%: >467°C, good solubility. tandfonline.com |
| Photocurable Fluorinated Poly(phthalazinone ether) | Pentafluorostyrene-capped FPPE | UV Curing | Tg: 233°C, Td5%: 371°C, Dielectric Constant: 2.75. mdpi.com |
| Fluorinated Polyamides | 1,2-dihydro-2-(4-amino-2-trifluoromethylphenyl)-4-4-(4-amino-2-trifluoromethylphenoxy)phenylphthalazin-1-one | Phosphorylation Polyamidation | Tg: >300°C, Td5%: 437-466°C, good solubility. cjps.org |
Future Research Directions and Translational Perspectives for 1 2h Phthalazinone, 8 Fluoro
Exploration of Novel Biological Targets for Therapeutic Intervention
The therapeutic efficacy of phthalazinone derivatives is well-documented across a range of biological targets. Notably, this scaffold is present in inhibitors of key oncology targets such as Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.govresearchgate.netrsc.org However, the specific biological targets of 1(2H)-Phthalazinone, 8-fluoro- remain largely uncharacterized.
Future research must prioritize the systematic exploration of novel biological targets for this specific fluorinated analog. The introduction of a fluorine atom at the 8-position can significantly alter the molecule's electronic properties, pKa, and conformational preferences, potentially redirecting its activity towards new or previously unappreciated targets. rsc.orgresearchgate.net A forward-thinking research agenda should include:
Broad Kinase Profiling: Large-scale screening against the human kinome is warranted to identify specific kinases that are potently and selectively inhibited by 1(2H)-Phthalazinone, 8-fluoro-. The fluorine atom may facilitate unique interactions within ATP-binding pockets or allosteric sites not observed with non-fluorinated parent compounds.
Epigenetic Modulators: Investigation into its activity against epigenetic targets, such as histone deacetylases (HDACs), methyltransferases, or bromodomain-containing proteins, could uncover novel mechanisms of action relevant to oncology and inflammatory diseases.
Efflux Transporter Inhibition: Exploring the potential of 1(2H)-Phthalazinone, 8-fluoro- to inhibit efflux transporters like P-glycoprotein (P-gp) could lead to its development as an agent to reverse multidrug resistance in cancer therapy. researchgate.net
By moving beyond the established targets of the general phthalazinone class, researchers can delineate a unique therapeutic niche for the 8-fluoro derivative, potentially unlocking new avenues for treating a variety of complex diseases.
Development of Advanced Synthetic Strategies for Complex Fluorinated Analogs
To fully explore the structure-activity relationship (SAR) of the 1(2H)-Phthalazinone, 8-fluoro- scaffold, the development of advanced and flexible synthetic strategies is essential. While traditional methods for phthalazinone synthesis are established, creating a diverse library of complex fluorinated analogs requires the integration of modern synthetic methodologies. mdpi.comnih.gov The introduction of fluorine into heterocyclic systems can be challenging, but recent advances offer powerful tools for this purpose. rsc.org
Future synthetic efforts should focus on:
Late-Stage Fluorination: Developing robust late-stage fluorination techniques would allow for the direct introduction of the 8-fluoro substituent onto complex, pre-functionalized phthalazinone cores. This approach enables rapid diversification and SAR exploration without the need for lengthy de novo synthesis of fluorinated precursors.
Novel Fluorinated Building Blocks: The design and synthesis of novel, highly functionalized fluorinated precursors, such as fluorinated 2-formylbenzoic acids or aryl hydrazines, would provide versatile starting materials for constructing complex analogs through multicomponent reactions or cyclocondensation strategies. nih.gov
Modern Fluorination Reagents: Employing advanced nucleophilic and electrophilic fluorinating reagents could provide more efficient and regioselective access to the 8-fluoro- scaffold and other fluorinated patterns. benthamdirect.com This includes using fluoride (B91410) salts like CsF in nucleophilic aromatic substitution (SNAr) reactions or employing electrophilic N-F reagents for direct C-H fluorination where applicable. benthamdirect.comnih.gov
Cycloaddition Strategies: The use of cycloaddition reactions with fluorinated components offers a powerful method for constructing the heterocyclic core with precise stereochemical control, enabling the synthesis of structurally unique and complex analogs. nih.gov
These advanced synthetic strategies will be critical for generating a diverse chemical library, enabling a thorough investigation of how modifications to other parts of the molecule synergize with the 8-fluoro substituent to modulate biological activity.
Integration of Multi-Omics Data with Structural and Computational Insights
To accelerate the discovery of the mechanism of action (MoA) and identify predictive biomarkers for 1(2H)-Phthalazinone, 8-fluoro-, a future-facing research program should integrate multi-omics data with computational modeling. This systems-level approach provides a holistic view of a drug's effect on cellular processes, moving beyond single-target interactions. nygen.ionashbio.com An integrated workflow would provide deep, unbiased insights into the compound's biological impact. nih.govmit.edu
A proposed workflow for future investigation includes:
Multi-Omics Profiling: Treat relevant cell lines (e.g., cancer, immune cells) with 1(2H)-Phthalazinone, 8-fluoro- and perform comprehensive profiling using transcriptomics (RNA-seq), proteomics, and metabolomics. pharmalex.commdpi.com
Data Integration and Network Analysis: Utilize bioinformatics platforms to integrate these heterogeneous datasets. northeastern.edu This will help identify dysregulated pathways, protein interaction networks, and metabolic shifts induced by the compound, offering clues to its primary targets and off-target effects. nih.govnih.gov
Computational Docking and Molecular Dynamics: Perform in silico docking of 1(2H)-Phthalazinone, 8-fluoro- against hypothesized targets identified from the omics data or from broader screening efforts. Molecular dynamics simulations can further elucidate the stability of the drug-target interaction and reveal how the fluorine atom contributes to binding affinity and selectivity.
Model Validation: The hypotheses generated from the integrated omics and computational analyses can then be validated through targeted functional assays (e.g., CRISPR-based target validation, enzymatic assays). nygen.io
This powerful combination of "big data" analytics and structural biology will provide a comprehensive understanding of the compound's MoA, facilitate biomarker discovery for patient stratification, and guide the rational design of next-generation analogs. nashbio.com
Design of Next-Generation Phthalazinone-Based Probes and Tools for Chemical Biology
Beyond its direct therapeutic potential, the 1(2H)-Phthalazinone, 8-fluoro- scaffold is an excellent candidate for the development of next-generation chemical biology probes. Such tools are invaluable for target identification, validation, and visualizing biological processes in real-time. Phthalazinone derivatives have already been successfully designed as fluorescent probes for cellular imaging. nih.gov The presence of the fluorine atom offers unique advantages for creating multifunctional probes.
Future directions in probe development include:
Multimodal Imaging Agents: The 8-fluoro- position can be leveraged for 19F Magnetic Resonance Imaging (19F-MRI). By conjugating a fluorophore to another position on the phthalazinone ring, it is possible to create bimodal probes for simultaneous fluorescence microscopy and 19F-MRI. Furthermore, synthesizing an 18F-labeled version would enable Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique. nih.govmdpi.com
Affinity-Based Probes: Attaching a photoreactive group and a reporter tag (e.g., biotin) to the 1(2H)-Phthalazinone, 8-fluoro- core would create affinity-based probes. These tools can be used in chemoproteomic experiments to covalently label and subsequently identify the direct binding partners of the compound in a cellular context, providing definitive target validation.
Fluorogenic Probes: Designing analogs where the fluorescence of an attached dye is quenched by the phthalazinone core but is restored upon binding to a specific target protein would enable no-wash, real-time imaging of target engagement within living cells.
The development of such sophisticated chemical tools based on the 1(2H)-Phthalazinone, 8-fluoro- structure will not only advance our understanding of its own biological activity but also provide powerful reagents for broader chemical biology research.
Q & A
Q. What are the key synthetic routes for preparing 8-fluoro-1(2H)-phthalazinone derivatives, and how do reaction conditions influence product yields?
- Methodological Answer : The synthesis of 8-fluoro-1(2H)-phthalazinone derivatives often involves halogenation or substitution reactions. For example, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can facilitate chlorination at the 1-position of phthalazinone precursors, followed by fluorination via nucleophilic aromatic substitution (SNAr) using KF or other fluorinating agents . Reaction parameters such as temperature (e.g., steam bath heating for 2 hours), solvent choice (e.g., ethanol for recrystallization), and stoichiometric ratios significantly impact yields. Alternative routes include palladium-catalyzed coupling of brominated precursors with amines or isocyanides, though these require careful control of catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and inert atmospheres .
Q. How can researchers characterize the structural purity of 8-fluoro-1(2H)-phthalazinone derivatives using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural validation typically employs a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic regions).
- LC-MS : For molecular weight confirmation and detection of byproducts (e.g., unreacted intermediates).
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral derivatives .
- HPLC : Quantifies purity (>95% is standard for biological testing) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are employed to optimize the synthetic efficiency of 8-fluoro-1(2H)-phthalazinone cores in multistep drug discovery campaigns?
- Methodological Answer : Process optimization focuses on:
- Route selection : Replacing low-yielding steps (e.g., bromination) with high-efficiency methods like Gabriel amine synthesis to generate 6-chloro-4-(aminomethyl)phthalazinone intermediates .
- Flow chemistry : Enhances reproducibility in halogenation and amination steps by minimizing side reactions .
- Protecting group strategies : Tert-butyldimethylsilyl (TBS) groups can stabilize reactive sites during fluorination .
Q. How do computational methods (e.g., molecular docking, QSAR) contribute to understanding the structure-activity relationships of 8-fluoro-1(2H)-phthalazinone derivatives as enzyme inhibitors?
- Methodological Answer :
- Molecular docking : Predicts binding modes to targets like acetylcholinesterase (AChE) or hematopoietic progenitor kinase 1 (HPK1). For example, fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., His447 in AChE) .
- QSAR models : Correlate substituent bulk (e.g., aminothiazole moieties) with IC₅₀ values. Hydrophobic parameters (logP) are critical for blood-brain barrier penetration in neurodegenerative studies .
Q. What challenges arise in reconciling contradictory biological activity data for 8-fluoro-1(2H)-phthalazinone derivatives across different assay systems?
- Methodological Answer : Discrepancies often stem from:
- Assay variability : Cell-free vs. cell-based systems (e.g., higher IC₅₀ in HEK293 cells due to efflux pumps).
- Fluorine’s metabolic stability : In vivo studies may show reduced activity if derivatives undergo defluorination, unlike in vitro setups .
- Solution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity and fluorescence polarization for enzymatic inhibition) .
Q. How can the incorporation of 8-fluoro-1(2H)-phthalazinone moieties into polymers enhance material properties for advanced applications?
- Methodological Answer : Phthalazinone’s rigid aromatic structure improves:
- Dielectric properties : Fluorinated poly(aryl ether)s (FPPEs) with phthalazinone show low dielectric constants (κ ≈ 2.5–3.0), ideal for 5G insulators .
- Solubility : Bulky substituents disrupt crystallinity, enabling solubility in polar aprotic solvents (e.g., NMP, THF) for film casting .
- Thermal stability : Decomposition temperatures exceed 400°C, making them suitable for high-performance aerospace materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
